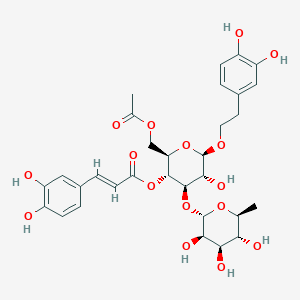
Acetylacteoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Tecoma stans var. velutina, Penstemon centranthifolius, and Harpagophytum procumbens with data available.
Applications De Recherche Scientifique
Solubility Studies
- Solubility research is crucial for understanding the behavior of this compound in different solvents. Zhang et al. (2012) examined the solubilities of similar compounds in ethanol-water solutions, finding significant solubility differences between ethanol-water and pure water mixtures (Zhang, Gong, Wang, & Qu, 2012).
Chemical Reaction Analysis
- Understanding the reactions of similar compounds is essential for pharmaceutical and chemical synthesis applications. Mara et al. (1982) explored tricyclic products from reactions involving related compounds, providing insights into their potential chemical behavior (Mara, Singh, Thomas, & Williams, 1982).
Antiangiogenic Activity
- Investigating the antiangiogenic activity of compounds can be crucial in cancer research. Apers et al. (2002) studied synthetic dihydrobenzofuran lignans, related to the query compound, for their antiangiogenic effects, suggesting potential applications in cancer treatment (Apers, Paper, Bürgermeister, Baróniková, Van Dyck, Lemiére, Vlietinck, & Pieters, 2002).
Synthesis of Stereoisomeric Compounds
- The synthesis of stereoisomeric compounds is vital in pharmaceutical research. Harding et al. (2003) utilized dipyranones, structurally similar to the query compound, for synthesizing stereoisomeric disaccharide analogues, highlighting the importance of stereochemistry in drug design (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Vibrational Spectroscopy
- Vibrational spectroscopy studies, like the one by Aydın & Özpozan (2020), are essential for characterizing the molecular structure and properties of compounds. Their research on quercetin 3-D-galactoside, which shares structural similarities with the query compound, aids in understanding its physical and chemical properties (Aydın & Özpozan, 2020).
Density and Viscosity Studies
- Zhu et al. (2010) conducted studies on the densities and viscosities of sugar alcohol aqueous solutions, including compounds similar to the query compound. These studies are crucial for industrial applications, such as food processing and pharmaceuticals (Zhu, Ma, & Zhou, 2010).
Mécanisme D'action
Acetylacteoside, also known as [(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, is a phenylethanoid glycoside found in several plants and traditional herbal medicines . This compound has been studied for its diverse biological activities, including its potential anti-glycation activities .
Target of Action
It’s known that phenylethanoid glycosides, the class of compounds to which this compound belongs, have a wide range of biological targets due to their diverse biological activities .
Mode of Action
It has been shown that this compound and its structural isomers can inhibit the formation of advanced glycation end products (ages) in vitro . AGEs are substances that can induce insulin resistance in adipocyte, hepatocyte, and muscle cells, correlating highly with cardiovascular disease and diabetic complications .
Pharmacokinetics
It’s known that phenylethanoid glycosides, the class of compounds to which this compound belongs, can be absorbed and metabolized in the body .
Action Environment
It’s known that the biological activities of phenylethanoid glycosides can be influenced by various factors, including temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
Acetylacteoside plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It selectively inhibits aldose reductase over maltase and sucrase, with an IC50 of 0.071 µM for aldose reductase . Additionally, this compound scavenges superoxide radicals and inhibits hemolysis induced by AAPH in isolated rat red blood cells . These interactions highlight its potential as an antioxidant and its role in protecting cells from oxidative stress.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It decreases glutamate-induced cytotoxicity in primary rat cortical neurons and protects primary mouse hepatocytes against D-galactosamine-induced cytotoxicity . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, thereby promoting cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, it inhibits aldose reductase, which plays a role in the polyol pathway of glucose metabolism . By scavenging superoxide radicals, this compound reduces oxidative stress and prevents cellular damage. These actions are crucial for maintaining cellular homeostasis and protecting cells from harmful stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, with a stability of up to four years when stored at -20°C . Long-term studies have demonstrated that this compound can maintain its protective effects on cells, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At concentrations of 10-40 mg/kg, this compound prevents decreases in bone strength in ovariectomized mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the polyol pathway of glucose metabolism. It interacts with enzymes such as aldose reductase, which is crucial for converting glucose to sorbitol . By inhibiting this enzyme, this compound can modulate metabolic flux and influence metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biological effects .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its functions effectively . Understanding these localization patterns is essential for elucidating the compound’s role in cellular processes.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-2-(acetyloxymethyl)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O16/c1-14-24(38)25(39)26(40)31(44-14)47-29-27(41)30(42-10-9-17-4-7-19(34)21(36)12-17)45-22(13-43-15(2)32)28(29)46-23(37)8-5-16-3-6-18(33)20(35)11-16/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBPOYDCGQCJC-MWKLXWFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)COC(=O)C)OCCC4=CC(=C(C=C4)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
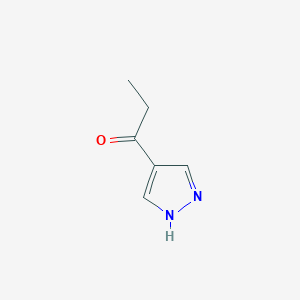
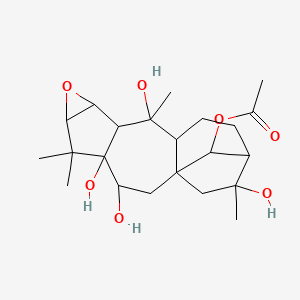

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

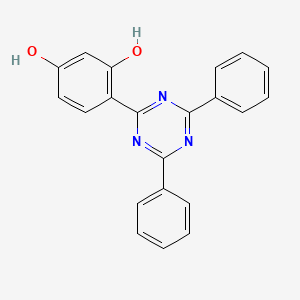


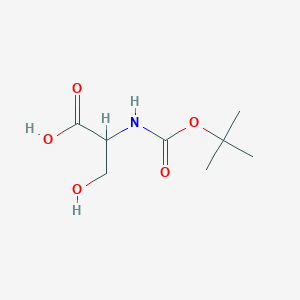

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)

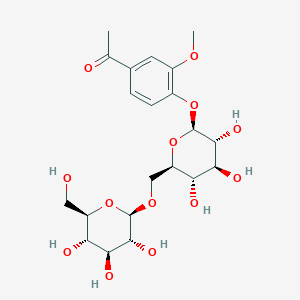
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
